2-Chloro-5-(trifluoromethyl)nicotinonitrile

概述

描述

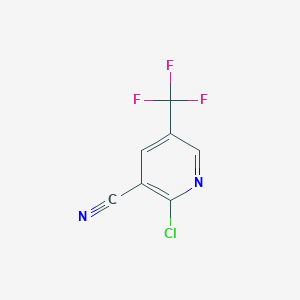

2-Chloro-5-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H2ClF3N2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is known for its high chemical stability and is used in various chemical synthesis processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)nicotinonitrile typically involves the chlorination of 5-(trifluoromethyl)nicotinonitrile. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

化学反应分析

Types of Reactions

2-Chloro-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Products include substituted amines or thiols.

Oxidation: Products include oxides or hydroxyl derivatives.

Reduction: Products include primary amines.

科学研究应用

Agrochemical Applications

Herbicidal Activity:

One of the primary applications of 2-chloro-5-(trifluoromethyl)nicotinonitrile is as an intermediate in the synthesis of herbicides. It has been identified as a precursor for developing compounds that exhibit herbicidal properties. The compound's structure allows it to interact effectively with biological systems, making it a valuable component in creating selective herbicides that target specific plant species while minimizing damage to crops .

Neonicotinoid Insecticides:

The compound is also relevant in the synthesis of neonicotinoid insecticides, which are known for their effectiveness against a wide range of pests. Neonicotinoids act as agonists at nicotinic acetylcholine receptors in insects, leading to paralysis and death. Research indicates that derivatives of this compound can enhance the potency and selectivity of these insecticides, contributing to more sustainable pest management strategies .

Pharmaceutical Applications

Drug Development:

In the pharmaceutical field, this compound serves as a building block for various bioactive compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are desirable in drug design. Compounds derived from this nitrile have shown potential in treating conditions such as neurodegenerative diseases and cancer due to their ability to modulate biological pathways .

Research Studies:

Recent studies have explored the synthesis of analogs based on this compound, demonstrating their efficacy in biological assays. For instance, some derivatives have exhibited significant activity against specific cancer cell lines, indicating their potential as therapeutic agents .

Material Science Applications

Polymer Synthesis:

The compound can be utilized in the synthesis of advanced materials, particularly polymers that require specific chemical properties. The incorporation of this compound into polymer matrices can impart unique characteristics such as enhanced thermal stability and chemical resistance, making these materials suitable for industrial applications .

Nanotechnology:

In nanotechnology, derivatives of this compound have been investigated for their role in creating functionalized nanoparticles. These nanoparticles can be used for targeted drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity .

Case Studies

作用机制

The mechanism of action of 2-Chloro-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable building block in drug design, where it can modulate the activity of target proteins and enzymes .

相似化合物的比较

Similar Compounds

- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

- 2-Chloro-6-(trifluoromethyl)nicotinonitrile

- 2-Chloro-5-nitronicotinonitrile

Uniqueness

2-Chloro-5-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile intermediate in organic synthesis .

生物活性

2-Chloro-5-(trifluoromethyl)nicotinonitrile (CTN) is a chemical compound with significant biological activity and applications in agrochemicals and pharmaceuticals. Its unique structure, characterized by a chlorinated pyridine ring and a trifluoromethyl group, contributes to its reactivity and potential therapeutic uses. This article explores the biological activities of CTN, including its synthesis, interaction with biological targets, and implications for drug development.

- Molecular Formula : C7H3ClF3N2

- Molecular Weight : 241.56 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and receptors.

Antiproliferative Effects

Recent studies have demonstrated that CTN exhibits notable antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to CTN have shown IC50 values ranging from 5 to 52 nM in inhibiting cell proliferation in human cancer cell lines such as HeLa and MCF-7 .

CTN's mechanism of action is believed to involve:

- Tubulin Polymerization Inhibition : Similar compounds have been reported to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This was observed in studies where CTN derivatives inhibited tubulin polymerization with IC50 values comparable to established chemotherapeutics .

- Chemokine Receptor Modulation : CTN may also interact with chemokine receptors like CCR2, potentially influencing inflammatory responses and providing therapeutic avenues for diseases related to inflammation and cancer .

Case Studies

- Study on Cancer Cell Lines :

- Inflammatory Diseases :

Synthesis Methods

Various synthetic routes have been developed for producing CTN, often involving reactions that introduce the trifluoromethyl group into the nicotinonitrile framework. A typical synthesis involves:

- Starting Materials : Nicotinonitrile derivatives.

- Reagents : Trifluoromethylating agents (e.g., CF3I).

- Conditions : Reactions are typically carried out in polar aprotic solvents under controlled temperatures to optimize yields.

The following table summarizes different synthetic approaches:

| Method | Starting Material | Reagents | Yield (%) |

|---|---|---|---|

| Method A | Nicotinonitrile | CF3I | 84% |

| Method B | Pyridine derivative | CF3SO2Na | 75% |

| Method C | Chlorinated pyridine | CF3Br | 70% |

Safety and Toxicology

CTN is classified under specific target organ toxicity categories, indicating potential risks associated with exposure:

属性

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFBFKPZLKQYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602129 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-22-1 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。